cis-Methylisoeugenol

描述

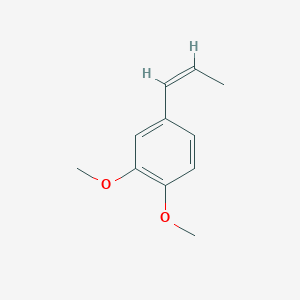

Structure

3D Structure

属性

IUPAC Name |

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026531 | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.50 °C. @ 760.00 mm Hg | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6380-24-1, 93-16-3, 6379-72-2 | |

| Record name | cis-Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomethyleugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisoeugenol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLISOEUGENOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16 - 17 °C | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Methylisoeugenol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of cis-Methylisoeugenol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document consolidates available data on the compound's physicochemical characteristics, offers detailed insights into its spectroscopic profile, and outlines common synthetic and purification methodologies. While the biological activities of isoeugenol (B1672232) isomers have been a subject of interest, this guide notes the current scarcity of specific pharmacological data for the cis-isomer and focuses on its well-defined chemical attributes.

Chemical Structure and Identification

This compound, also known as (Z)-1,2-dimethoxy-4-(prop-1-en-1-yl)benzene, is a phenylpropanoid compound. Its chemical structure is characterized by a benzene (B151609) ring substituted with two adjacent methoxy (B1213986) groups and a cis-configured propenyl group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 6380-24-1[1][2] |

| Molecular Formula | C₁₁H₁₄O₂[1][2] |

| Molecular Weight | 178.23 g/mol [3] |

| IUPAC Name | (Z)-1,2-dimethoxy-4-(prop-1-en-1-yl)benzene |

| Synonyms | (Z)-Methyl isoeugenol, cis-Methyl eugenol (B1671780), (Z)-1,2-Dimethoxy-4-propenylbenzene, cis-4-Propenyl veratrole |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a delicate, clove-carnation aroma. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Delicate, clove-carnation | |

| Boiling Point | 270.5 °C at 760 mmHg | |

| Melting Point | 70 °C | |

| Density | 1.047 - 1.053 g/cm³ | |

| Refractive Index | 1.566 - 1.569 | |

| Solubility | Insoluble in glycerine and propylene (B89431) glycol; soluble in most fixed oils and ethanol. | |

| logP (o/w) | 3.050 (estimated) | |

| Vapor Pressure | 0.011 mmHg at 25 °C (estimated) | |

| Flash Point | 104.5 °C (estimated) |

Synthesis and Purification

This compound can be synthesized through several routes, with the most common being the methylation of isoeugenol. The starting material, isoeugenol, is often a mixture of cis and trans isomers.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In the context of this compound synthesis, it involves the deprotonation of cis-isoeugenol (B1225279) to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:

(cis)-C₁₀H₁₂O₂ (Isoeugenol) + Base → (cis)-C₁₀H₁₁O₂⁻ (Isoeugenoxide) (cis)-C₁₀H₁₁O₂⁻ + CH₃X (Methylating agent) → (cis)-C₁₁H₁₄O₂ (Methylisoeugenol) + X⁻

Detailed Methodology:

-

Deprotonation: A solution of cis-isoeugenol in an aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) or dimethylformamide) is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the isoeugenoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added dropwise to the solution of the isoeugenoxide at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental Protocol: Microwave-Assisted Synthesis

A one-step conversion of eugenol to methyl isoeugenol can be achieved using microwave irradiation, which can significantly reduce reaction times. This method involves the simultaneous isomerization of eugenol to isoeugenol and methylation.

Detailed Methodology:

-

Reaction Mixture Preparation: Eugenol is mixed with a solid support (e.g., sodium or potassium carbonate), a base (e.g., sodium or potassium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and a methylating agent (e.g., dimethyl sulfate).

-

Microwave Irradiation: The mixture is subjected to microwave irradiation in a dedicated microwave reactor for a short period (e.g., 20-50 seconds).

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or fractional distillation.

Purification: Separation of cis and trans Isomers

The synthesis of methylisoeugenol (B143332) often results in a mixture of cis and trans isomers. The separation of these isomers can be achieved by chromatographic techniques.

Detailed Methodology: Column Chromatography

-

Stationary Phase: A glass column is packed with silica gel as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a low polarity ratio (e.g., 98:2), is used as the mobile phase.

-

Elution: The crude mixture is loaded onto the column and eluted with the mobile phase. The isomers will have different retention times, allowing for their separation. Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing the pure cis-isomer.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the vinylic protons of the propenyl group, the methyl protons of the propenyl group, and the protons of the two methoxy groups. The coupling constants between the vinylic protons are crucial for confirming the cis configuration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the aromatic carbons, the carbons of the propenyl group, and the carbons of the methoxy groups.

Note: While reference spectra are available in databases, detailed assignments for high-resolution spectra of the pure cis-isomer are not extensively published.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | C-H stretching (aromatic and vinylic) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1600, ~1510, ~1460 | C=C stretching (aromatic ring) |

| ~1260, ~1030 | C-O stretching (aryl ether) |

| ~965 | C-H out-of-plane bending (trans-alkene, may be absent or weak in pure cis-isomer) |

| ~700-800 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 178) should be observed.

-

Major Fragments: Common fragmentation pathways for phenylpropanoids involve cleavage of the propenyl side chain and loss of methyl groups from the methoxy substituents.

Biological Activity

The biological activities of isoeugenol and its derivatives have been investigated, with studies reporting antioxidant, anti-inflammatory, and antimicrobial properties. However, much of this research has been conducted on mixtures of cis and trans isomers or on the more stable trans-isomer.

Currently, there is a limited body of research specifically focused on the biological activities and potential signaling pathway interactions of pure this compound. Therefore, while the broader class of isoeugenol compounds shows promise in various pharmacological applications, further investigation is required to elucidate the specific biological profile of the cis-isomer.

Visualizations

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Spectroscopic Analysis

Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

This compound is a well-characterizable phenylpropanoid with defined physicochemical properties and a distinct spectroscopic profile. While established synthetic routes such as the Williamson ether synthesis and microwave-assisted methods are available, detailed experimental protocols and specific data on the biological activities of the pure cis-isomer remain areas for further research. This guide serves as a foundational document for scientists and researchers, consolidating the current knowledge and highlighting opportunities for future investigations into the unique properties and potential applications of this compound.

References

- 1. One-Step Conversion Of Eugenol To Methyl Isoeugenol Using Microwave Irradiation In Solvent-Free Conditions - Widya Mandala Surabaya Catholic University Repository [repositori.ukwms.ac.id]

- 2. Microwave Extraction of Eugenol from Cloves: A Greener Undergraduate Experiment for the Organic Chemistry Lab [pubs.sciepub.com]

- 3. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Natural Sources and Occurrence of cis-Methylisoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and analytical methodologies for cis-Methylisoeugenol, a phenylpropanoid of interest for its potential biological activities. The information is curated to support research, and drug development endeavors.

Natural Occurrence of this compound

This compound is a naturally occurring phenylpropanoid found in the essential oils of various plant species. Its presence is often alongside its trans isomer and other related phenylpropanoids. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized.

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |

| Acorus calamus | Leaves | (Z)-Methyl isoeugenol (B1672232) | 2.0 - 4.9% | [1] |

| Acorus tatarinowii | Rhizomes | This compound | 4.48% | [2] |

| Asarum forbesii | Leaves | Methylisoeugenol (B143332) | 33.3% | [3] |

| Daucus carota subsp. carota | Umbels | trans-Methyl-isoeugenol | 9.8% | [4] |

| Daucus carota subsp. maritimus | Umbels | trans-Methyl-isoeugenol | 9.3% | [4] |

| Daucus carota subsp. hispidus | Umbels | trans-Methyl-isoeugenol | 7.0% | |

| Myristica fragrans (Nutmeg) | Essential Oil | Methyl eugenol | 11.14% |

Note: Data for trans-methylisoeugenol is included for comparative purposes, as it often co-occurs with the cis-isomer. The term "(Z)-methyl isoeugenol" is synonymous with this compound.

Biosynthesis of Methylisoeugenol

Methylisoeugenol is synthesized in plants via the phenylpropanoid pathway. This metabolic pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The key steps leading to the formation of methylisoeugenol involve the synthesis of isoeugenol followed by its methylation.

The biosynthesis of methyleugenol and methylisoeugenol has been studied in plants like Daucus carota. Key enzymes in this process include eugenol/isoeugenol synthase, which produces isoeugenol, and S-adenosyl-L-methionine:eugenol/isoeugenol O-methyltransferase (EOMT), which catalyzes the final methylation step to produce methylisoeugenol.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methodologies and can be adapted for specific research needs.

Steam distillation is a common method for extracting volatile compounds like phenylpropanoids from plant materials.

Objective: To extract the essential oil containing this compound from a plant matrix (e.g., Acorus calamus rhizomes).

Materials and Equipment:

-

Fresh or dried plant material (e.g., 100 g of dried, powdered Acorus calamus rhizomes)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Place the powdered plant material into the 2 L round-bottom flask.

-

Add distilled water to the flask until the plant material is completely submerged.

-

Set up the Clevenger-type apparatus with the flask, condenser, and collection vessel.

-

Begin heating the flask using the heating mantle to generate steam.

-

Continue the distillation for 3-4 hours, or until no more essential oil is collected. The steam will pass through the plant material, volatilizing the essential oil.

-

The steam and essential oil vapor will then pass into the condenser, where they will cool and return to a liquid state.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol in the collection vessel.

-

Carefully separate the essential oil from the hydrosol.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

GC-MS is a powerful analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

Objective: To identify and quantify this compound in the extracted essential oil.

Materials and Equipment:

-

Extracted essential oil

-

An appropriate solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium carrier gas

-

Reference standard of this compound

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1:100 v/v) in the chosen solvent.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., split ratio 100:1).

-

Oven Temperature Program: A typical program could be: initial temperature of 60°C for 1 minute, then ramp to 240°C at a rate of 3°C/minute.

-

Carrier Gas: Use helium at a constant flow rate of 1.2 mL/minute.

-

Mass Spectrometer: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Acquire mass spectra over a range of m/z 40-500.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of the pure reference standard.

-

Quantify the amount of this compound using the peak area from the total ion chromatogram (TIC). The relative percentage can be calculated by dividing the peak area of this compound by the total peak area of all components in the essential oil.

-

HPLC can be employed for the separation of geometric isomers like cis- and trans-Methylisoeugenol.

Objective: To separate the cis and trans isomers of Methylisoeugenol.

Materials and Equipment:

-

Essential oil sample or a mixture of isomers

-

HPLC system with a suitable detector (e.g., UV or PDA)

-

A chiral or a C18 column with appropriate selectivity for geometric isomers

-

Mobile phase solvents (e.g., a mixture of hexane, ethanol (B145695), and tetrahydrofuran)

Procedure:

-

Sample Preparation: Dissolve the essential oil or isomer mixture in a suitable solvent compatible with the mobile phase.

-

HPLC Method Development:

-

Column Selection: A column with shape-based selectivity, such as a cholesterol-bonded phase, can be effective for separating geometric isomers.

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving separation. A non-polar mobile phase system, such as hexane with polar modifiers like ethanol and tetrahydrofuran, can be effective on certain columns. The exact ratio of solvents will need to be optimized to achieve the best resolution between the cis and trans peaks.

-

Detection: Set the detector to a wavelength where both isomers exhibit strong absorbance.

-

-

Analysis: Inject the prepared sample onto the HPLC system and run the optimized method.

-

Data Analysis: Identify the peaks for cis- and trans-Methylisoeugenol based on their retention times, which can be confirmed by running pure standards of each isomer if available. The relative amounts of each isomer can be determined from their respective peak areas.

Conclusion

This guide provides a foundational understanding of the natural occurrence and analysis of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into a wider array of plant sources and the biological activities of purified this compound is warranted to fully elucidate its potential applications.

References

Cis-Methylisoeugenol: A Technical Overview of its Historical Context, Discovery, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Methylisoeugenol, a member of the phenylpropanoid class of organic compounds, is a naturally occurring ether found in various essential oils. This document provides a comprehensive technical overview of its historical context, discovery, and known physicochemical properties. While the biological activities and specific signaling pathways of this compound are not extensively documented in current scientific literature, this guide aims to consolidate the available information and provide a foundation for future research.

Historical Context and Discovery

This compound is a component of the essential oil derived from the rhizomes of Acorus tatarinowii, a plant with a long history of use in traditional Chinese medicine.[1][2][3] The identification of this compound is linked to the broader phytochemical analysis of this plant species. While a definitive discoverer and specific date of its first isolation are not well-documented, its characterization is a result of modern analytical techniques applied to natural product chemistry.

Phenylpropanoids, the class of compounds to which this compound belongs, are biosynthesized in plants from the amino acids phenylalanine and tyrosine via the shikimic acid pathway.[4] These compounds play crucial roles in plant physiology, including defense and signaling.

Physicochemical Properties

This compound, also known as (Z)-Methylisoeugenol, is the cis-isomer of Methylisoeugenol.[5] It is a colorless to pale yellow liquid with a delicate, clove-carnation aroma. The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 | g/mol |

| CAS Number | 6380-24-1 | |

| Boiling Point | 270.5 | °C |

| Melting Point | 70 | °C |

| Flash Point | 104.5 | °C |

| Density | 1.05 | g/cm³ |

| logP (Octanol/Water) | 3.05 | |

| Solubility | Insoluble in glycerine and propylene (B89431) glycol; soluble in most fixed oils. |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Detailed experimental protocols specifically for the synthesis, isolation, and biological analysis of this compound are scarce in the available literature. However, general methodologies for related processes can be adapted.

Synthesis

Methylisoeugenol is synthetically produced from isoeugenol (B1672232) through a methylation reaction, commonly the Williamson ether synthesis. This reaction involves the formation of a sodium alcoholate from isoeugenol, which then reacts with a methylating agent like methyl chloride.

A potential stereoselective synthesis of this compound could be achieved through the partial reduction of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, which is known to favor the formation of cis-alkenes.

Logical Workflow for Potential Synthesis of this compound

Caption: A generalized workflow for the potential synthesis of this compound.

Isolation from Natural Sources

This compound can be found in the essential oil of Acorus tatarinowii. The general procedure for isolating essential oils is steam distillation. The fresh or dried plant material is subjected to steam, which volatilizes the essential oils. The steam and oil vapor are then condensed, and the oil is separated from the water.

Further purification and separation of this compound from the other components of the essential oil would require chromatographic techniques. Gas chromatography (GC) is a powerful method for separating cis and trans isomers of various compounds, including fatty acids and other organic molecules. High-performance liquid chromatography (HPLC) could also be employed for purification.

Experimental Workflow for Isolation and Purification

References

- 1. esmed.org [esmed.org]

- 2. Exploration of the Mechanisms of Acorus tatarinowii in the Treatment of Major Depressive Disorder Based on Network Pharmacology and Molecular Docking Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Network Pharmacological Study on the Mechanism of Acorus Tatarinowii on Blood-brain Barrier|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 5. Methyl isoeugenol - Wikipedia [en.wikipedia.org]

In-Depth Technical Review of cis-Methylisoeugenol Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylisoeugenol, also known as (Z)-methylisoeugenol, is a phenylpropanoid compound found in the essential oils of various plants, most notably in the rhizomes of Acorus tatarinowii. As a natural product, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, isolation, biological effects, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties and Synthesis

This compound is the (Z)-isomer of methylisoeugenol (B143332). It is a colorless to pale yellow liquid with a delicate, clove-like aroma. It is soluble in alcohol and most fixed oils, but insoluble in glycerine and propylene (B89431) glycol.

Synthesis: A common laboratory-scale synthesis of methylisoeugenol involves the methylation of isoeugenol (B1672232). One method is the Williamson ether synthesis, where isoeugenol is treated with a base, such as sodium hydroxide, to form the sodium isoeugenolate salt. This salt then reacts with a methylating agent, like methyl chloride or dimethyl sulfate (B86663), to yield methylisoeugenol. The reaction typically produces a mixture of cis and trans isomers, which can be separated by chromatographic techniques.

Quantitative Data Summary

While extensive quantitative data specifically for this compound is limited in publicly available literature, data for the closely related compound eugenol (B1671780) and essential oils containing methylisoeugenol provide valuable insights into its potential bioactivity. The following tables summarize relevant quantitative findings. It is important to note that the bioactivity of isomers can differ, and further specific studies on the cis-isomer are warranted.

Table 1: Cytotoxicity Data of Related Compounds

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Essential Oil of Cymbopogon khasianus (rich in methyl eugenol) | - | Egg albumin denaturation | 38.00 µg/mL | [1] |

| Pure Methyl Eugenol | - | Egg albumin denaturation | 36.44 µg/mL | [1] |

| Eugenol-loaded chitosan (B1678972) nanopolymers | Rat C6 glioma | - | 7.5 µM | |

| Combination of methyl eugenol (60 µM) and myricetin (B1677590) (60 µM) with cisplatin (B142131) (1 µM) | HeLa (cervical cancer) | Apoptosis induction, cell cycle arrest | Synergistic enhancement of cisplatin's effect | [2] |

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Assay | Effect | Concentration | Reference |

| Essential Oil of Rhynchanthus beesianus (11.2% methyleugenol) | Nitric Oxide (NO) Production in LPS-induced RAW264.7 macrophages | 92.73 ± 1.50% inhibition | 128 μg/mL | [3] |

| Essential Oil of Rhynchanthus beesianus (11.2% methyleugenol) | TNF-α Production in LPS-induced RAW264.7 macrophages | 20.29 ± 0.17% inhibition | 128 μg/mL | [3] |

| Essential Oil of Rhynchanthus beesianus (11.2% methyleugenol) | IL-6 Production in LPS-induced RAW264.7 macrophages | 61.08 ± 0.13% inhibition | 128 μg/mL |

Experimental Protocols

Isolation of this compound from Acorus tatarinowii

A common method for the isolation of the essential oil containing this compound from Acorus tatarinowii rhizomes is hydrodistillation.

Protocol:

-

Sample Preparation: Air-dried rhizomes of Acorus tatarinowii are pulverized into a coarse powder.

-

Hydrodistillation: The powdered rhizomes are placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

Collection: The condensed liquid, consisting of water and the immiscible essential oil, is collected in a receiving vessel.

-

Separation: The essential oil is separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Purification: The individual components of the essential oil, including this compound, can be further purified using techniques such as fractional distillation or preparative gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Acorus tatarinowii Essential Oil

Objective: To identify and quantify the chemical constituents of the essential oil.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 5 °C/minute to 240 °C.

-

Final hold: Hold at 240 °C for 10 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Data Analysis:

-

Identification of components is achieved by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

-

Quantification is typically performed by peak area normalization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically in a solvent like DMSO, with a final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are scarce, research on the structurally similar and well-studied compound, eugenol, provides a strong basis for hypothesizing its potential mechanisms of action. Eugenol is known to exert its anti-inflammatory and anticancer effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. In many pathological conditions, including cancer and chronic inflammation, the NF-κB pathway is constitutively active. Eugenol has been shown to inhibit the activation of NF-κB. It is plausible that this compound shares this activity.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating NF-κB Inhibition

The following workflow can be employed to experimentally validate the inhibitory effect of this compound on the NF-κB pathway.

Caption: Experimental workflow for assessing NF-κB inhibition.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic applications, likely sharing some of the anti-inflammatory and anticancer properties of its well-studied relative, eugenol. However, the current body of research specifically on the cis-isomer is limited. There is a clear need for further studies to elucidate its precise biological activities and mechanisms of action. Future research should focus on:

-

Quantitative Bioactivity Screening: Determining the IC50 values of pure this compound in a wide range of cancer cell lines and in various anti-inflammatory and neuroprotective assays.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB, MAPKs, and apoptosis-related pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

A more thorough understanding of the pharmacological properties of this compound will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of cis-Methylisoeugenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of cis-Methylisoeugenol (CAS 6380-24-1). While specific experimental data on the environmental behavior of the cis-isomer is limited in publicly accessible literature, this document synthesizes available physicochemical data, outlines standard testing protocols, and presents postulated degradation pathways based on structurally similar compounds. The guide summarizes key molecular properties, details internationally recognized OECD guidelines for assessing abiotic and biotic degradation, and describes analytical methodologies for detection. Visual workflows and a hypothetical metabolic pathway are provided to guide future research in this area.

Introduction

This compound, also known as (Z)-Methylisoeugenol, is a phenylpropanoid compound.[1][2] It is the methyl ether of isoeugenol (B1672232) and a component of certain essential oils.[3][4] With the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , its use in fragrances and as a flavoring agent necessitates a thorough understanding of its environmental persistence, bioaccumulation potential, and ultimate fate.[5] This document serves as a technical resource for scientists investigating these environmental parameters.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physicochemical properties. Key parameters for this compound have been compiled from various sources and are crucial for predicting its behavior in soil, water, and air. For instance, the octanol/water partition coefficient (Log P) suggests a moderate potential for bioaccumulation, while its limited water solubility and vapor pressure indicate how it is likely to partition between aquatic and atmospheric compartments.

Table 1: Physicochemical Properties of Methylisoeugenol Isomers

| Property | Value | Units | Reference(s) |

|---|---|---|---|

| Identifier | |||

| CAS Number | 6380-24-1 ((Z)-isomer) | - | |

| Molecular Formula | C₁₁H₁₄O₂ | - | |

| Molecular Weight | 178.23 | g/mol | |

| Physical Properties | |||

| Physical State | Colorless to pale yellow liquid | - | |

| Melting Point | 70 | °C | |

| Boiling Point | 262-264 / 270.5 | °C | |

| Density | 1.05 | g/mL at 25°C | |

| Vapor Pressure | 0.011 | mmHg at 25°C (est.) | |

| Flash Point | 104.5 - 113 | °C | |

| Environmental Fate Properties | |||

| Water Solubility | 144.8 | mg/L at 25°C (est.) |

| Log P (o/w) | 3.05 | - | |

Environmental Fate Assessment Workflow

The assessment of a chemical's environmental fate follows a structured, tiered approach as outlined by organizations like the Organisation for Economic Co-operation and Development (OECD). The process begins with fundamental physicochemical characterization and proceeds to abiotic and biotic degradation studies to determine the compound's persistence and transformation products.

Caption: Standard workflow for environmental fate assessment.

Abiotic Degradation

Abiotic degradation pathways include processes such as hydrolysis and photolysis, which can significantly contribute to the transformation of chemicals in the environment.

Hydrolysis

Hydrolysis is the transformation of a substance via its reaction with water. The stability of this compound to hydrolysis as a function of pH would typically be evaluated following the OECD Guideline 111 . Given the ether linkage and the absence of other readily hydrolyzable functional groups, this compound is expected to be stable to hydrolysis under typical environmental pH conditions (pH 4-9). However, experimental data is required for confirmation.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of molecules by light, particularly in the UV spectrum. For chemicals that absorb light at wavelengths present in sunlight (>290 nm), this can be a significant degradation route in surface waters and on soil surfaces. The observation that methyl isoeugenol can turn red when exposed to light suggests some degree of photosensitivity. Direct phototransformation in water would be quantified using OECD Guideline 316 .

Biotic Degradation

The primary mechanism for the breakdown of many organic compounds in the environment is microbial metabolism. Studies on the biodegradation of this compound in relevant environmental compartments are critical to understanding its persistence.

Table 2: Summary of Biotic Degradation Data for this compound

| Test System | Guideline | Endpoint | Result | Reference(s) |

|---|---|---|---|---|

| Ready Biodegradability | OECD 301 Series | % Degradation (28 d) | No data available | N/A |

| Soil Aerobic Metabolism | OECD 307 | DT₅₀ | No data available | N/A |

| Aquatic Sediment System | OECD 308 | DT₅₀ | No data available | N/A |

| Seawater Biodegradability | OECD 306 | % Degradation | No data available | N/A |

Note: DT₅₀ (Dissipation Time 50%) represents the time required for 50% of the substance to dissipate from the system, including both biotic and abiotic processes.

Soil and Aquatic Metabolism

While no specific studies on this compound were identified, research on the closely related precursor, isoeugenol, provides a valuable model. A study on the degradation of isoeugenol by a Bacillus subtilis strain isolated from soil identified a clear metabolic pathway. The bacterium transformed isoeugenol into valuable aromatic compounds, including vanillin (B372448) and vanillic acid, via an isoeugenol-diol intermediate. This suggests that soil and aquatic microorganisms possess the enzymatic machinery to degrade this class of phenylpropanoids. It is plausible that the degradation of this compound would proceed through initial O-demethylation to isoeugenol, followed by a similar pathway.

Caption: Postulated degradation based on B. subtilis metabolism of isoeugenol.

Standardized Experimental Protocols

To ensure data is comparable and meets regulatory standards, specific, internationally validated protocols are used. The OECD Guidelines for the Testing of Chemicals are the global standard for environmental fate studies.

Ready Biodegradability (OECD 301)

This series of screening tests (A-F) assesses the potential for rapid and ultimate biodegradation in an aerobic aquatic environment. A positive result (pass levels of >60% of theoretical CO₂ production or >70% Dissolved Organic Carbon removal within a 10-day window) indicates the substance is not likely to persist in the environment.

-

Methodology: A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (often from activated sludge). Degradation is followed by measuring parameters like CO₂ evolution (OECD 301B) or oxygen consumption (OECD 301F). The test typically runs for 28 days.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This simulation test provides data on the degradation rate and transformation products in soil under controlled laboratory conditions.

-

Methodology: The test substance, often ¹⁴C-labeled for tracking, is applied to fresh soil samples. The samples are incubated in the dark at a controlled temperature and moisture level. For aerobic conditions, a stream of air is passed through the system; for anaerobic conditions, the soil is flooded and purged with an inert gas. At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and identify major metabolites. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is designed to simulate degradation in natural water-sediment systems.

-

Methodology: Intact water-sediment cores from two different sites are brought to the lab. The ¹⁴C-labeled test substance is added to the overlying water. The systems are incubated in the dark, and periodic samples of water and sediment are taken for analysis of the parent compound and transformation products. This test helps determine the substance's half-life in the total system and its partitioning behavior between water and sediment.

Analytical Methodologies

Accurate quantification of this compound and its potential metabolites in complex environmental matrices like soil and water requires robust analytical methods.

-

Sample Preparation: Extraction from solid matrices (soil, sediment) often involves techniques like pressurized liquid extraction (PLE) or ultrasound-assisted extraction, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

-

Instrumentation: The primary analytical techniques for this type of compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS).

-

GC-MS: Ideal for volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on mass spectra.

-

LC-MS/MS: Particularly useful for identifying more polar, non-volatile metabolites that may be formed during degradation.

-

Conclusion

While there is a notable lack of direct experimental data on the environmental fate of this compound, this guide provides a framework for its assessment. Based on its physicochemical properties, the compound is expected to have moderate persistence and bioaccumulation potential. The primary route of degradation is predicted to be microbial metabolism in soil and aquatic systems, potentially proceeding through O-demethylation to isoeugenol, which is known to be biodegradable. Future research should focus on conducting standardized OECD tests to definitively determine the hydrolysis, photolysis, and biodegradation rates, and to identify the transformation products of this compound in relevant environmental compartments.

References

- 1. Isoeugenyl methyl ether | C11H14O2 | CID 1549045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-methyl isoeugenol, 6380-24-1 [thegoodscentscompany.com]

- 3. Methyl isoeugenol - Wikipedia [en.wikipedia.org]

- 4. Methyl isoeugenol | 93-16-3 [chemicalbook.com]

- 5. ScenTree - Methyl isoeugenol (CAS N° 93-16-3) [scentree.co]

Methodological & Application

Application Note: Laboratory Synthesis and Purification of cis-Methylisoeugenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory synthesis of methylisoeugenol (B143332), a phenylpropanoid found in various essential oils, starting from eugenol (B1671780). The synthesis proceeds via a two-step process involving the isomerization of eugenol to a mixture of cis- and trans-isoeugenol, followed by the methylation of the hydroxyl group to yield cis- and trans-methylisoeugenol. As the direct synthesis of the pure cis isomer is challenging, this protocol focuses on the synthesis of a mixed-isomer product followed by a comprehensive guide to purification techniques for the isolation of cis-Methylisoeugenol. Methodologies for purification include fractional distillation and High-Performance Liquid Chromatography (HPLC). Characterization techniques to differentiate the isomers, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed.

Introduction

Methylisoeugenol (1,2-dimethoxy-4-(prop-1-en-1-yl)benzene) is a naturally occurring compound with applications in the flavor, fragrance, and pharmaceutical industries. It exists as two geometric isomers, cis (Z) and trans (E), which can exhibit different biological activities and sensory properties. The synthesis of stereochemically pure isomers is often crucial for research and development. This document outlines a reliable method for synthesizing a mixture of methylisoeugenol isomers from the readily available starting material, eugenol, and provides detailed protocols for the subsequent purification of the desired cis isomer.

Synthesis of Methylisoeugenol

The overall synthesis is a two-step process:

-

Isomerization: The allyl group of eugenol is isomerized to a propenyl group to form isoeugenol (B1672232). This reaction is typically base-catalyzed and results in a mixture of cis- and trans-isoeugenol.

-

Methylation: The phenolic hydroxyl group of isoeugenol is methylated to yield methylisoeugenol.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of Methylisoeugenol from Eugenol.

Experimental Protocol: Step 1 - Isomerization of Eugenol to Isoeugenol

This protocol is based on the well-established base-catalyzed isomerization of eugenol.

Materials:

-

Eugenol (99%)

-

Potassium hydroxide (B78521) (KOH)

-

Amyl alcohol or Glycerol

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer on a heating mantle.

-

To the flask, add eugenol, potassium hydroxide, and amyl alcohol (or glycerol) as the solvent. A typical molar ratio is 1:4.4 (eugenol:KOH).[1]

-

Heat the reaction mixture to 150°C and maintain it under reflux with stirring for 10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

-

Combine the organic layers and wash with water, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is a mixture of cis- and trans-isoeugenol.

Experimental Protocol: Step 2 - Methylation of Isoeugenol

This protocol employs Williamson ether synthesis for the methylation of the isoeugenol mixture.

Materials:

-

Crude isoeugenol mixture from Step 1

-

Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Sodium hydroxide (NaOH)

-

Acetone (B3395972) or other suitable solvent

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the crude isoeugenol mixture in acetone.

-

Add an aqueous solution of sodium hydroxide to the flask to deprotonate the phenolic hydroxyl group, forming the sodium isoeugenolate salt.

-

Cool the mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Quench the reaction by adding an aqueous ammonia (B1221849) solution to destroy any excess DMS.

-

Remove the acetone using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of residue).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude methylisoeugenol as a mixture of cis and trans isomers.

Quantitative Data Summary

The efficiency of the synthesis can vary significantly based on the chosen catalysts and reaction conditions. The following table summarizes representative data from the literature for similar transformations.

| Reaction Step | Starting Material | Catalyst/Reagent | Conditions | Product | Yield/Conversion | Selectivity | Reference |

| Isomerization | Eugenol | KOH in amyl alcohol | 150°C, 10 h | Isoeugenol | ~95% conversion | - | [1] |

| Isomerization | Methyl Eugenol | [RuCl₂(PPh₃)₃] | 50°C, 24 h, CO₂ atm | Methylisoeugenol | ~85% conversion | ~75% | [2] |

| One-Pot Synthesis | Eugenol | K₂CO₃ + PEG-800, DMC | 140°C, 3 h | Methylisoeugenol | 86.1% yield | 91.6% | [3] |

Purification of this compound

The crude product is a mixture of cis and trans isomers. The isolation of the cis isomer requires specialized purification techniques due to the similar physical properties of the isomers.

Overall Purification Workflow

Caption: General workflow for the purification and characterization of this compound.

Protocol 1: Fractional Vacuum Distillation

Fractional distillation separates compounds based on differences in boiling points. While the boiling points of cis- and trans-methylisoeugenol are very close, this method can be used for an initial enrichment of the lower-boiling isomer. A highly efficient fractionating column is required.

Apparatus:

-

Distillation flask

-

Vigreux or packed fractionating column (e.g., with Raschig rings)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed.

-

Place the crude methylisoeugenol mixture in the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Begin heating the distillation flask gently.

-

Collect the fractions in separate receiving flasks as the temperature at the distillation head stabilizes. The cis isomer is generally expected to have a slightly lower boiling point than the trans isomer.

-

Analyze each fraction by GC-MS to determine the cis:trans ratio.

-

Combine the fractions enriched in the cis isomer. This product may require further purification by HPLC.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution for separating geometric isomers. This protocol is adapted from methods used for separating similar phenylpropanoid isomers.

Apparatus & Materials:

-

Preparative HPLC system with a UV detector

-

Appropriate preparative HPLC column (e.g., a silver ion cation exchange column, a Phenyl-Hexyl column, or a cholesterol-based column)

-

HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), acetonitrile (B52724), water)

-

Sample filtration units

Procedure:

-

Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC to determine the optimal stationary phase and mobile phase conditions.

-

Stationary Phase: A silver ion (Ag⁺) cation exchange column is effective for separating compounds with double bonds. Alternatively, phases that provide shape selectivity, such as phenyl or cholesterol-based columns, can be tested.

-

Mobile Phase: A non-polar mobile phase like hexane with a polar modifier such as isopropanol or ethyl acetate (B1210297) is common for normal-phase separations. For reversed-phase, a mixture of acetonitrile and water is typical.

-

Optimization: Adjust the mobile phase composition (isocratic or gradient elution) to achieve baseline separation of the cis and trans peaks.

-

-

Preparative Scale-Up:

-

Scale up the optimized analytical method to a preparative column.

-

Dissolve the methylisoeugenol sample (enriched from distillation, if performed) in the mobile phase.

-

Inject the sample onto the preparative column.

-

Collect the eluting fractions corresponding to the this compound peak, as identified by the retention time from the analytical run.

-

-

Post-Purification:

-

Combine the fractions containing the pure cis isomer.

-

Remove the HPLC solvent under reduced pressure.

-

The resulting product should be the purified this compound.

-

Characterization

The identity and purity of the final product, as well as the isomeric ratio at each stage, should be confirmed by analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for determining the purity and the ratio of cis to trans isomers in a sample. The two isomers will have distinct retention times. The mass spectrum will confirm the molecular weight (178.23 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for unambiguously distinguishing between cis and trans isomers. The vicinal coupling constant (J-coupling) between the vinylic protons of the propenyl group is characteristically different for the two isomers.

-

trans-isomers: Typically show a larger coupling constant (³J ≈ 12-18 Hz).

-

cis-isomers: Typically show a smaller coupling constant (³J ≈ 6-12 Hz).

-

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process starting from eugenol, followed by careful purification. While the synthesis yields a mixture of geometric isomers, techniques such as fractional vacuum distillation and, more effectively, preparative HPLC can be employed to isolate the cis isomer in high purity. Proper analytical characterization, particularly using GC-MS and ¹H NMR, is essential to confirm the isomeric purity of the final product. This application note provides a comprehensive framework for researchers to successfully synthesize and purify this compound for further study and application.

References

Application Note: Analytical Methods for the Quantification of cis-Methylisoeugenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylisoeugenol, a phenylpropanoid, exists as two geometric isomers: cis and trans. It is found in various essential oils and is used as a fragrance and flavoring agent. Due to potential toxicological concerns and regulatory scrutiny, accurate and reliable quantification of its isomers, particularly cis-Methylisoeugenol, is critical in raw materials and finished products. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methodologies

The choice of analytical method depends on the sample matrix, required sensitivity, and the need to differentiate between cis and trans isomers. GC-MS is highly sensitive and offers excellent separation of volatile isomers. HPLC is suitable for less volatile samples and provides robust quantification. qNMR is a powerful non-destructive technique that allows for direct quantification against a certified internal standard without the need for an identical analyte standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for analyzing volatile compounds like Methylisoeugenol. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This method is ideal for complex matrices such as essential oils and food products.[1]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for this compound quantification by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying compounds in liquid samples. For Methylisoeugenol analysis, a reversed-phase HPLC system with UV detection is typically employed. This method is advantageous for samples that are not sufficiently volatile for GC or are thermally labile.

Experimental Workflow for HPLC Analysis

Caption: Workflow for this compound quantification by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a specific standard of the target analyte. Instead, it uses an unrelated internal standard of known purity and concentration. The concentration of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[2] It is particularly useful for purity assessments and the certification of reference materials.

Logical Workflow for qNMR Analysis

Caption: Workflow for this compound quantification by qNMR.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Values are based on published data for isoeugenol (B1672232) and methyleugenol, which are structurally analogous and exhibit similar analytical behavior.[3][4][5]

| Parameter | GC-MS / GC-MS/MS | HPLC-UV / HPLC-FLD | qNMR |

| Limit of Detection (LOD) | 1 - 20 ng/mL | 0.6 - 15 µg/kg | ~0.1 mg/mL |

| Limit of Quantification (LOQ) | 50 µg/kg | ~50 µg/kg | ~0.5 mg/mL |

| Linearity (R²) | > 0.998 | > 0.995 | N/A (Absolute Method) |

| Accuracy / Recovery (%) | 80 - 115% | 94 - 102% | 98 - 102% |

| Precision (RSD) | < 9% | < 10% | < 2% |

| Isomer Separation | Excellent | Good to Excellent | Possible, but challenging |

Experimental Protocols

Protocol: Quantification by GC-MS

This protocol is designed for the quantification of this compound in an essential oil matrix.

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., n-Tetradecane or 3',4'-Methylenedioxyacetophenone

-

Hexane (B92381) (HPLC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

2 mL GC vials with caps

2. Standard Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask and dilute to volume with hexane.

-

Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the IS in hexane.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard in hexane. Add a fixed concentration of IS to each standard.

3. Sample Preparation

-

Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add a fixed amount of IS.

-

Dilute to volume with hexane and mix thoroughly.

-

If necessary, pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.

-

Transfer an aliquot to a 2 mL GC vial for analysis.

4. GC-MS Instrument Conditions

-

GC System: Agilent GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.1 mL/min

-

Injection: 1 µL, Splitless mode

-

Inlet Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 70 °C, hold for 3 min

-

Ramp 1: 5 °C/min to 100 °C, hold for 1 min

-

Ramp 2: 120 °C/min to 246 °C, hold for 3 min

-

-

MS System: Triple Quadrupole or Single Quadrupole

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity. Monitor characteristic ions for this compound and the IS.

5. Data Analysis

-

Identify the peaks for this compound and the IS based on their retention times.

-

Integrate the peak areas.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol: Quantification by HPLC-UV

This protocol is suitable for quantifying this compound in a liquid formulation or extract.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

-

2 mL HPLC vials with caps

2. Standard Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with the mobile phase.

3. Sample Preparation

-

Accurately weigh or pipette a known amount of the sample into a volumetric flask.

-

Dissolve and dilute to a known volume with methanol or acetonitrile. The target concentration should fall within the calibration range.

-

Use an ultrasonic bath to ensure complete dissolution if the sample is a semi-solid.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Instrument Conditions

-

HPLC System: Agilent 1260, Waters Alliance, or equivalent

-

Column: C18 reversed-phase column (e.g., Intersil ODS-3V, 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water (35:20:45 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: UV/DAD (Diode Array Detector)

-

Detection Wavelength: 221 nm

5. Data Analysis

-

Identify the this compound peak by comparing its retention time with that of the reference standard.

-

Integrate the peak area of the analyte.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the prepared sample solution from the calibration curve and calculate the final concentration in the original sample.

Protocol: Quantification by qNMR

This protocol provides a framework for determining the purity of a this compound sample.

1. Materials and Reagents

-

This compound sample

-

Internal Standard (Calibrant) of high purity (e.g., 1,2,4,5-tetrachloronitrobenzene - TCNB)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-precision analytical balance

-

Class A volumetric glassware

-

NMR tubes (high precision)

2. Sample Preparation

-

Accurately weigh ~10-20 mg of the this compound sample into a clean vial.

-

Accurately weigh ~10-20 mg of the internal standard (TCNB) into the same vial.

-

Add a precise volume (e.g., 0.75 mL) of the deuterated solvent (CDCl₃) to the vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a high-precision NMR tube.

3. NMR Instrument Parameters (400 MHz)

-

Spectrometer: Bruker 400 MHz or equivalent

-

Probe: Standard 5 mm probe

-

Experiment: 1D Proton (¹H) NMR

-

Pulse Sequence: zg30 or similar (30° pulse angle)

-

Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals being integrated). A delay of 30-60 seconds is often sufficient.

-

Number of Scans (NS): 8 to 64 (to achieve a signal-to-noise ratio > 250:1 for accurate integration).

-

Temperature: 298 K

4. Data Processing and Calculation

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Select a well-resolved, non-overlapping signal for this compound (e.g., a specific proton from the methoxy (B1213986) or propenyl group).

-

Select a well-resolved signal for the internal standard (e.g., the singlet for TCNB).

-

Carefully integrate both selected signals.

-

Calculate the purity or concentration using the following equation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

-

I: Integral value of the signal

-

N: Number of protons giving rise to the signal

-

M: Molar mass

-

m: Mass weighed

-

Puritystd: Purity of the internal standard

-

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of cis-Methylisoeugenol